

Spectroscopic Characterization of Bis(16-Hydroxyhexadecyl) Disulfide: A Technical Guide

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Compound of Interest

Compound Name:	<i>Bis(16-Hydroxyhexadecyl) disulfide</i>
CAS No.:	<i>112141-28-3</i>
Cat. No.:	<i>B571149</i>

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This technical guide provides an in-depth analysis of the spectroscopic data for **Bis(16-Hydroxyhexadecyl) disulfide**, a long-chain aliphatic disulfide with terminal hydroxyl groups. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this molecule. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind spectral interpretation.

Introduction: The Molecular Architecture

Bis(16-Hydroxyhexadecyl) disulfide, with the chemical formula $C_{32}H_{66}O_2S_2$, presents a unique structure featuring two long C_{16} alkyl chains linked by a disulfide bridge and terminated by primary hydroxyl groups. This bifunctional nature makes it a molecule of interest in self-assembled monolayers, drug delivery systems, and materials science. Accurate spectroscopic characterization is paramount to confirming its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For **Bis(16-Hydroxyhexadecyl) disulfide**, both ^1H and ^{13}C NMR provide critical information about the arrangement of its atoms.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **Bis(16-Hydroxyhexadecyl) disulfide** is characterized by distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (in ppm, relative to a TMS standard) are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Bis(16-Hydroxyhexadecyl) disulfide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse angle: 30-45 degrees.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ^1H NMR Chemical Shifts for **Bis(16-Hydroxyhexadecyl) Disulfide**



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¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's symmetry, we expect to see 16 distinct carbon signals. The chemical shifts are influenced by the proximity to the terminal functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
- **Instrumentation:** Acquire the spectrum on the same NMR spectrometer.
- **Acquisition Parameters:**
 - Proton-decoupled mode to simplify the spectrum to single lines for each carbon.
 - Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation delay: 2-5 seconds.
- **Data Processing:** Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Bis(16-Hydroxyhexadecyl) Disulfide**



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Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In **Bis(16-Hydroxyhexadecyl) disulfide**, the key vibrational modes are associated with the O-H, C-H, and C-O bonds.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups.

Table 3: Characteristic IR Absorption Bands for **Bis(16-Hydroxyhexadecyl) Disulfide**



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Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For **Bis(16-Hydroxyhexadecyl) disulfide**, we can predict the molecular ion and key fragment ions.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization Technique:** Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
- **Mass Analyzer:** A time-of-flight (TOF), quadrupole, or ion trap analyzer can be used.
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, etc.) and analyze the fragmentation pattern.

Predicted Mass Spectrum:

- **Molecular Weight:** 546.5 g/mol

- Molecular Ion Peak: In ESI-MS, expect to see the protonated molecule $[M+H]^+$ at m/z 547.5 or the sodium adduct $[M+Na]^+$ at m/z 569.5.
- Key Fragmentation Patterns: The fragmentation of dialkyl disulfides is well-documented[7][8].
 - S-S Bond Cleavage: Homolytic or heterolytic cleavage of the disulfide bond would lead to fragments corresponding to the $C_{16}H_{33}O-S\cdot$ radical or $C_{16}H_{33}O-S^+$ ion.
 - C-S Bond Cleavage: Cleavage of the carbon-sulfur bond would result in the formation of a $C_{16}H_{33}O^+$ ion and a $C_{16}H_{33}S_2\cdot$ radical.
 - Intramolecular Hydrogen Transfer: A common fragmentation pathway for dialkyl disulfides involves the transfer of a hydrogen atom to the sulfur, leading to the formation of a thiol and an alkene[7].

Diagram: Mass Spectrometry Fragmentation Workflow



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Caption: Predicted fragmentation pathways for **Bis(16-Hydroxyhexadecyl) disulfide** in MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of **Bis(16-Hydroxyhexadecyl) disulfide**. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently

verify the identity, purity, and structural features of this molecule. The provided protocols and predicted data serve as a valuable reference for experimental design and data interpretation in the fields of chemistry, materials science, and drug development.

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